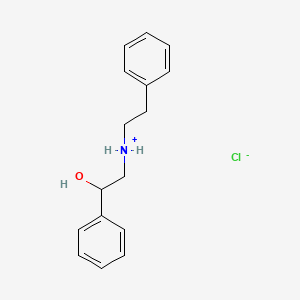

2-Phenethylamino-1-phenylethanol hydrochloride

Description

Properties

CAS No. |

24346-12-1 |

|---|---|

Molecular Formula |

C16H20ClNO |

Molecular Weight |

277.79 g/mol |

IUPAC Name |

(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C16H19NO.ClH/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14;/h1-10,16-18H,11-13H2;1H |

InChI Key |

QLRAEDDCQILZPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC[NH2+]CC(C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Phenethylamino-1-phenylethanol Hydrochloride

General Synthetic Strategy

The synthesis typically involves three major steps:

- Step 1: Formation of an intermediate by nucleophilic substitution between alpha-bromoacetophenone and 4-nitrophenethylamine.

- Step 2: Reduction of the intermediate under chiral induction to form the amino alcohol intermediate.

- Step 3: Salt formation by reaction with concentrated hydrochloric acid to yield the target hydrochloride salt.

This approach avoids the use of expensive or toxic reagents such as EDCI, HOBt, DMI, or hypertoxic styrene oxide, making it industrially feasible and cost-effective.

Detailed Synthetic Procedure

Step 1: Intermediate Formation

- Reactants: Alpha-bromoacetophenone and 4-nitrophenethylamine.

- Conditions: Reaction in acetonitrile solvent with cesium carbonate as base.

- Temperature: Approximately 70 °C.

- Time: Around 5 hours.

- Work-up: Cooling, filtration, solvent removal, and crystallization using petroleum ether.

- Yield and Purity: 73% yield with 99.31% purity of intermediate compound I.

| Parameter | Details |

|---|---|

| Reactants | Alpha-bromoacetophenone (20 g), 4-nitrophenethylamine (16.6 g) |

| Base | Cesium carbonate (48.9 g) |

| Solvent | Acetonitrile (150 mL) |

| Temperature | 70 °C |

| Reaction time | 5 hours |

| Purification | Crystallization with petroleum ether |

| Yield | 73% |

| Purity | 99.31% |

Step 2: Reduction to Amino Alcohol Intermediate

- Conditions: Nitrogen atmosphere, temperature controlled between -10 °C and 0 °C.

- Reagents: Reducing agent added dropwise into a chiral induction agent.

- Reaction time: Stirring for 60 minutes after addition, then intermediate I dissolved in tetrahydrofuran (THF) and added dropwise over 60 minutes.

- Post-reaction: Stirred for 2 hours under same temperature, quenched when starting material is below 1%.

- Work-up: Methanol addition, solvent removal under vacuum, extraction with water and ethyl acetate, washing with saturated sodium bicarbonate and brine, drying, and concentration to yield intermediate II.

- Purity: Chemical purity 99.42%, chiral purity 99.56%.

| Parameter | Details |

|---|---|

| Atmosphere | Nitrogen |

| Temperature | -10 °C to 0 °C |

| Reaction time | 60 min + 2 hours |

| Solvent | Tetrahydrofuran (THF) |

| Purification | Extraction and washing |

| Purity | Chemical 99.42%, Chiral 99.56% |

Step 3: Salt Formation

- Procedure: Dissolve intermediate II in solvent, slowly add concentrated hydrochloric acid (1.2 equivalents).

- Conditions: Stir at room temperature for 12 hours.

- Work-up: Filtration, washing with solvent, drying to obtain the hydrochloride salt.

- Outcome: High purity target product suitable for pharmaceutical use.

Alternative Synthetic Routes and Catalytic Methods

- Early syntheses of phenylethanolamine derivatives involved reduction of 2-nitro-1-phenylethanol or benzoyl cyanide using lithium aluminum hydride (LiAlH4), but these methods are less practical industrially due to reagent cost and handling issues.

- Catalytic hydrogenation methods using palladium on carbon (Pd/C) have been reported for related amino alcohols but are less directly applicable to this specific compound due to reaction kinetics and selectivity concerns.

- Recent advances include asymmetric induction using ephedrine-based magnetic nanocatalysts for enantioselective synthesis of related amino alcohols, demonstrating potential for recyclable catalyst systems in such syntheses, though specific application to 2-phenethylamino-1-phenylethanol hydrochloride requires further development.

Data Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature | Time | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Intermediate I Synthesis | Alpha-bromoacetophenone + 4-nitrophenethylamine + Cs2CO3 in acetonitrile | 70 °C | 5 h | 73% yield, 99.31% purity | Base-promoted nucleophilic substitution |

| Reduction to Intermediate II | Reducing agent + chiral inducer, THF solvent, N2 atmosphere | -10 °C to 0 °C | 3 h total | 99.42% chemical, 99.56% chiral purity | Controlled temperature, dropwise addition |

| Salt Formation | Intermediate II + concentrated HCl | Room temperature | 12 h | High purity hydrochloride salt | Crystallization and filtration |

Analysis and Industrial Relevance

- The described synthetic route is advantageous for industrial production due to the use of readily available and inexpensive starting materials such as alpha-bromoacetophenone and 4-nitrophenethylamine.

- The avoidance of costly coupling reagents and toxic intermediates reduces environmental impact and simplifies post-reaction purification.

- High purity and chiral selectivity are achieved through controlled temperature and chiral induction during reduction.

- The process is scalable and compatible with pharmaceutical manufacturing standards.

Chemical Reactions Analysis

2-Phenethylamino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties

Research indicates that 2-Phenethylamino-1-phenylethanol hydrochloride exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism involves the inhibition of monoamine oxidase, which can enhance pain relief by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the central nervous system .

Synthesis of Active Pharmaceutical Ingredients

The compound serves as a precursor in synthesizing various pharmaceutical agents. For instance, it is utilized in the production of Mirabegron, a medication for overactive bladder, showcasing its importance in drug formulation . The synthesis process involves multiple steps, including reaction with α-bromoacetophenones and subsequent reduction to yield high-purity intermediates suitable for industrial production.

Biochemical Research

Inhibition of Enzymatic Activity

Studies have demonstrated that 2-Phenethylamino-1-phenylethanol hydrochloride is a potent inhibitor of monoamine oxidase in vitro. This property is significant for research into neurodegenerative diseases where monoamine oxidase activity is implicated . The compound's ability to modulate enzyme activity makes it valuable in studying metabolic pathways and potential therapeutic interventions.

Bioproduction Methods

Recent advancements in biocatalysis have highlighted methods for producing phenethyl alcohol and related compounds using genetically engineered microorganisms. These methods provide an environmentally friendly alternative to traditional petrochemical processes, emphasizing the compound's role in sustainable chemistry .

Cosmetic and Food Industries

Fragrance and Flavoring Agent

2-Phenethylamino-1-phenylethanol hydrochloride is utilized in the cosmetic industry as a fragrance component due to its pleasant floral scent. Its use extends to flavoring agents in food products, where it contributes to the aromatic profile of various consumables .

Data Tables

Case Study 1: Synthesis of Mirabegron

A study documented the synthesis of Mirabegron from 2-Phenethylamino-1-phenylethanol hydrochloride, highlighting its efficiency in producing high-purity intermediates suitable for pharmaceutical applications. The method involved multiple reaction steps that minimized waste and improved yield .

Case Study 2: Monoamine Oxidase Inhibition

Research exploring the inhibitory effects of 2-Phenethylamino-1-phenylethanol hydrochloride on monoamine oxidase revealed its potential as a therapeutic agent for conditions associated with neurotransmitter dysregulation. The study provided insights into dosage and efficacy, laying groundwork for further clinical trials .

Mechanism of Action

The mechanism of action of 2-Phenethylamino-1-phenylethanol hydrochloride involves its interaction with adrenergic receptors. It acts as an agonist at these receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, which mediate these physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs and derivatives of 2-phenethylamino-1-phenylethanol hydrochloride, focusing on molecular features, synthesis, and pharmacological relevance.

Structural and Physicochemical Comparisons

Key Observations:

- Polarity and Solubility: The hydroxyl group in 2-phenethylamino-1-phenylethanol HCl enhances water solubility compared to non-hydroxylated analogs like 2-phenylethylamine HCl .

- Chirality: Enantioselective synthesis methods (e.g., oxazaborolidine catalysis) are critical for producing high-ee versions of 2-phenethylamino-1-phenylethanol HCl, similar to dopamine and estilefrine .

- Pharmacological Effects : Dopamine HCl’s dihydroxyphenyl structure enables neurotransmitter activity, while the nitro group in 521284-21-9 may confer distinct receptor-binding profiles .

Q & A

Q. What are the established synthetic routes for 2-Phenethylamino-1-phenylethanol hydrochloride, and how do their enantioselectivities compare?

Two enantioselective methods are prominent:

- Borane Reduction : Oxazaborolidine-catalyzed reduction of 2-chloroacetophenone yields chiral chloro alcohol (93–97% enantiomeric excess (ee)), followed by ammonium hydroxide treatment to produce the amino alcohol .

- Noyori Hydrogenation : Chiral ruthenium complexes reduce succinimido acetophenone derivatives, achieving up to 98% ee. Hydrolysis with dilute base yields the amino alcohol . Key comparison: The Noyori method provides higher enantioselectivity (98% vs. 97%), but borane reduction is faster and scalable.

Q. What analytical techniques are recommended for confirming the stereochemical purity of 2-Phenethylamino-1-phenylethanol hydrochloride?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns). Calibrate with standards from enantioselective syntheses .

- Optical Rotation : Compare observed rotation to literature values (e.g., [α]D for (S)-isomer: +25.3° in methanol) .

- NMR with Chiral Shift Reagents : Europium complexes differentiate enantiomers via distinct splitting patterns .

Q. What are the critical storage conditions to ensure the stability of 2-Phenethylamino-1-phenylethanol hydrochloride?

- Temperature : Store at room temperature (RT) in airtight containers. Avoid moisture to prevent hydrolysis .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) for long-term stability. Aliquot to avoid freeze-thaw cycles .

- Safety : Use desiccants in storage cabinets and adhere to OSHA guidelines for amine handling (e.g., PPE, ventilation) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in the synthesis of 2-Phenethylamino-1-phenylethanol hydrochloride?

- Catalyst Screening : Test oxazaborolidine derivatives (e.g., Corey-Bakshi-Shibata catalysts) to improve ee in borane reductions .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Noyori hydrogenation rates and selectivity .

- Temperature Control : Lower temperatures (-20°C) reduce racemization during ammonium hydroxide treatment .

Q. How should researchers address discrepancies in reported enantioselectivity values when scaling up synthetic procedures?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor ee in real-time during scale-up .

- Kinetic Modeling : Identify rate-limiting steps (e.g., catalyst deactivation) using Arrhenius plots. Adjust reagent stoichiometry or mixing rates .

- Comparative Studies : Replicate small-scale conditions (e.g., 10 mmol vs. 1 mol) to isolate variables like heat transfer or agitation efficiency .

Q. What methodologies are suitable for studying the compound’s receptor interactions in vitro?

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for adrenergic or dopaminergic receptors.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized receptor proteins .

- Molecular Dynamics Simulations : Predict binding modes using docking software (e.g., AutoDock Vina) and validate with mutagenesis studies .

Data Contradiction Analysis

Q. How can conflicting solubility data for 2-Phenethylamino-1-phenylethanol hydrochloride be resolved?

- Source Evaluation : Cross-reference PubChem (187.66 g/mol, aqueous solubility ~50 mg/mL) with experimental measurements (e.g., GLPBIO: 10 mM in DMSO) .

- pH Dependence : Test solubility across pH 3–8; protonation of the amine group at low pH increases aqueous solubility .

- Co-Solvent Systems : Use ethanol-water mixtures (e.g., 30% ethanol) to reconcile discrepancies between theoretical and observed solubility .

Methodological Best Practices

Q. What protocols ensure accurate quantification of 2-Phenethylamino-1-phenylethanol hydrochloride in biological matrices?

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases. Use deuterated internal standards (e.g., d5-2-Phenethylamine) for calibration .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma or tissue homogenates .

Safety and Compliance

Q. What first-aid measures are critical for accidental exposure during synthesis?

- Inhalation : Move to fresh air; monitor for delayed symptoms (e.g., bronchospasm) for 48 hours .

- Dermal Contact : Rinse with water for 15 minutes; use pH-neutral soap to avoid amine reactivity .

- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.